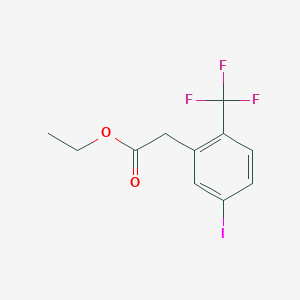

![molecular formula C20H31NO7 B14799755 [7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)

[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Echimidine is a pyrrolizidine alkaloid primarily found in the plant Echium plantagineum L. This compound is known for its hepatotoxic properties and has been a subject of concern due to its presence in contaminated honey and herbal teas . Pyrrolizidine alkaloids, including echimidine, are naturally occurring compounds that can pose significant health risks when ingested.

Preparation Methods

Echimidine is typically isolated from Echium plantagineum L. using various extraction and purification techniques. The process often involves the reduction of plant extracts followed by high-performance liquid chromatography (HPLC) to separate and purify the compound

Chemical Reactions Analysis

Echimidine undergoes several types of chemical reactions, including oxidation and reduction. Under standard HPLC acidic conditions, echimidine can co-elute with its isomers, such as echihumiline and hydroxymyoscorpine . The compound’s reactivity is influenced by its functional groups, which include ester and hydroxyl groups. Common reagents used in these reactions include zinc for reduction and various acids for HPLC separation . Major products formed from these reactions are often isomeric forms of echimidine.

Scientific Research Applications

Echimidine is primarily studied for its toxicological effects on liver cells. Research has shown that echimidine and its isomers can cause concentration-dependent inhibition of hepatocyte viability . This makes it a significant compound in studies related to hepatotoxicity and food safety. Additionally, echimidine’s presence in contaminated honey has led to regulatory measures by the European Food Safety Authority .

Mechanism of Action

The toxic effects of echimidine are primarily due to its ability to cause DNA damage and disrupt cell cycle regulation. Studies have shown that echimidine can lead to the deregulation of genes involved in cell cycle control and DNA repair . This results in cell cycle arrest and potential carcinogenesis. The compound’s molecular targets include transcription factors such as TP53, MYC, and NF-kB .

Comparison with Similar Compounds

Echimidine is similar to other pyrrolizidine alkaloids, such as echihumiline and hydroxymyoscorpine, which are also found in Echium plantagineum L . These compounds share similar toxicological profiles and chemical structures. echimidine is unique in its specific molecular configuration and its predominant presence in certain plant species. Other similar compounds include heliotrine and senecione, which also exhibit hepatotoxic properties .

Properties

Molecular Formula |

C20H31NO7 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/t13?,15?,16?,20-/m0/s1 |

InChI Key |

HRSGCYGUWHGOPY-QQQSGGDSSA-N |

Isomeric SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)[C@@](C(C)O)(C(C)(C)O)O |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B14799699.png)

![3-Piperidinecarboxylic acid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester, (2R,3S)-](/img/structure/B14799715.png)

![1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B14799718.png)

![3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B14799720.png)

![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B14799724.png)

![(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14799725.png)

![4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14799726.png)

![2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide](/img/structure/B14799728.png)

![4-((5-Chlorobenzo[d][1,3]dioxol-4-yl)amino)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-7-ol](/img/structure/B14799730.png)

![((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B14799739.png)